molecular formula C7H7FN2O4S B8346600 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide

2-Fluoro-3-methyl-5-nitrobenzenesulfonamide

Cat. No.: B8346600
M. Wt: 234.21 g/mol
InChI Key: NUWLRVYDHLUGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methyl-5-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound is characterized by the presence of an amino group, a sulfonyl group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring. The unique combination of these functional groups makes it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-fluorotoluene to produce 4-fluoro-2-nitrotoluene. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield 4-fluoro-2-nitro-5-methylbenzenesulfonyl chloride. The final step involves the amination of this sulfonyl chloride with ammonia to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. The compound’s ability to inhibit enzymes like dihydrofolate reductase makes it a candidate for developing new drugs .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate, a cofactor required for DNA synthesis. This inhibition leads to the disruption of bacterial and cancer cell growth . Additionally, the nitro group can undergo reduction to form reactive intermediates that can damage cellular components, further contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2-Fluoro-3-methyl-5-nitrobenzenesulfonamide lies in its combination of functional groups. The presence of both the sulfonamide and nitro groups provides a dual mechanism of action, making it more effective as an antimicrobial and anticancer agent compared to its analogs .

Properties

Molecular Formula

C7H7FN2O4S

Molecular Weight

234.21 g/mol

IUPAC Name

2-fluoro-3-methyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C7H7FN2O4S/c1-4-2-5(10(11)12)3-6(7(4)8)15(9,13)14/h2-3H,1H3,(H2,9,13,14)

InChI Key

NUWLRVYDHLUGFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The resulting oily residue of compound 26 was taken up in ethyl acetate (100 mL) and stirred with ammonium hydroxide (100 mL, 30% aqueous solution) overnight at room temperature. After the ethyl acetate layer was separated, the aqueous layer was extracted with ethyl acetate (2×50 mL). The organic layers were combined, dried over anhydrous sodium sulfate and the solvent was removed under vacuum. The dark oily residue was chromatographed (silica gel, hexanes then 10%, 20%, up to 50% ethyl acetate in hexanes to afford 3-aminosulfonyl-4-fluoro-5-methylnitrobenzene (27). LCMS: purity: 89%; MS (m/z): 235 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.